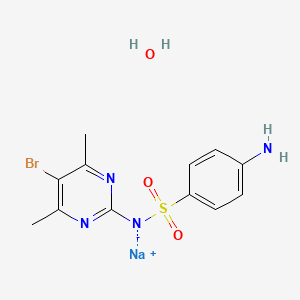
Sodium N(sup 1)-(5-bromo-4,6-dimethyl-2-pyrimidinyl)sulfanilamide, monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium N(sup 1)-(5-bromo-4,6-dimethyl-2-pyrimidinyl)sulfanilamide, monohydrate is a compound belonging to the class of sulfonamides, which are known for their broad spectrum of antibacterial activity. This compound is characterized by the presence of a sulfanilamide group attached to a pyrimidine ring, which is further substituted with bromine and methyl groups. The monohydrate form indicates that the compound includes one molecule of water in its crystalline structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N(sup 1)-(5-bromo-4,6-dimethyl-2-pyrimidinyl)sulfanilamide typically involves the reaction of 5-bromo-4,6-dimethyl-2-pyrimidinylamine with sulfanilamide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: 5-bromo-4,6-dimethyl-2-pyrimidinylamine and sulfanilamide.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified by recrystallization from an appropriate solvent to obtain the pure compound in its monohydrate form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium N(sup 1)-(5-bromo-4,6-dimethyl-2-pyrimidinyl)sulfanilamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfanilamide group can participate in redox reactions, leading to the formation of sulfonic acids or sulfinic acids.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the sulfanilamide group.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Acids and Bases: For hydrolysis reactions, common reagents include hydrochloric acid, sulfuric acid, sodium hydroxide, and potassium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Oxidation Products: Sulfonic acids or sulfinic acids.
Hydrolysis Products: Breakdown products of the sulfanilamide group, such as sulfanilic acid.
Scientific Research Applications
Sodium N(sup 1)-(5-bromo-4,6-dimethyl-2-pyrimidinyl)sulfanilamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Studied for its antibacterial properties and potential use in developing new antimicrobial agents.
Medicine: Investigated for its potential therapeutic applications in treating bacterial infections.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The antibacterial activity of Sodium N(sup 1)-(5-bromo-4,6-dimethyl-2-pyrimidinyl)sulfanilamide is primarily due to its ability to inhibit the enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria, which is essential for their growth and replication. By inhibiting this enzyme, the compound effectively prevents the bacteria from synthesizing folic acid, leading to their death.
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with a similar structure but different substituents on the pyrimidine ring.
Sulfadiazine: A sulfonamide used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Uniqueness
Sodium N(sup 1)-(5-bromo-4,6-dimethyl-2-pyrimidinyl)sulfanilamide is unique due to the presence of the bromine atom and the specific substitution pattern on the pyrimidine ring, which may confer distinct antibacterial properties and pharmacokinetic profiles compared to other sulfonamides.
Properties
CAS No. |
6101-20-8 |
|---|---|
Molecular Formula |
C12H14BrN4NaO3S |
Molecular Weight |
397.23 g/mol |
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-(5-bromo-4,6-dimethylpyrimidin-2-yl)azanide;hydrate |
InChI |
InChI=1S/C12H12BrN4O2S.Na.H2O/c1-7-11(13)8(2)16-12(15-7)17-20(18,19)10-5-3-9(14)4-6-10;;/h3-6H,14H2,1-2H3;;1H2/q-1;+1; |
InChI Key |
RFIVRKPJMTYCIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N)C)Br.O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















